molecular formula C6H12NNaO3S3 B097558 Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate CAS No. 18880-36-9

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate

Cat. No. B097558
CAS RN: 18880-36-9
M. Wt: 265.4 g/mol
InChI Key: ALXDAYUOWUEKLS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that involve sodium, dimethylamine, and sulphonate groups. For instance, the first paper describes the synthesis of a sodium compound with dimethylamine-borane in THF, yielding a complex that can react with various organic compounds and has a specific coordination in its crystalline form . The second paper discusses the synthesis of an amphoteric surfactant from dimethyldodecylamine and sodium 2-hydroxy-3-chloropropyl sulphonate, which exhibits good wetting, foaming, and foam stability properties . These studies provide insight into the chemistry of sodium compounds with dimethylamine and sulphonate functionalities, which could be relevant to understanding the compound .

Synthesis Analysis

The synthesis of sodium-related compounds with dimethylamine groups is detailed in the first paper, where sodium metal reacts with dimethylamine-borane in THF to produce a sodium compound that can be isolated with different crown ethers . The second paper describes the synthesis of an amphoteric surfactant by reacting dimethyldodecylamine with sodium 2-hydroxy-3-chloropropyl sulphonate under specific conditions, achieving a high inversion rate . These syntheses involve careful selection of reactants, solvents, and conditions to achieve the desired products, which is indicative of the complexity and precision required in the synthesis of such sodium compounds.

Molecular Structure Analysis

The molecular structure of the compounds discussed in the papers is characterized by the coordination of sodium with various groups. In the first paper, the sodium compound crystallizes in an extended three-dimensional lattice with sodium atoms coordinated by hydridic hydrogen atoms from the BH3 groups . The second paper does not provide specific details on the molecular structure of the synthesized surfactant, but the presence of a sulphonate group and a dimethylamino group suggests a structure that could facilitate its surfactant properties .

Chemical Reactions Analysis

The sodium compound described in the first paper is reactive towards a range of organic compounds, including aldehydes, ketones, acyl chlorides, and esters, reducing them to alcohols. It also reacts with nitriles and allylbenzene, although more slowly . This reactivity is indicative of the potential for sodium compounds with dimethylamine groups to participate in various chemical reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers suggest that they have applications in organic synthesis and as surfactants. The sodium compound from the first paper forms different crystalline structures depending on the crown ether used, which could affect its reactivity and solubility . The surfactant from the second paper exhibits better wetting, foaming, and foam stability than some commercial surfactants, as well as better dispersion of calcium soap, indicating its potential utility in industrial applications . These properties are crucial for the practical use of such compounds in various fields.

Scientific Research Applications

Emerging Solutions in Sodium Metal Anodes

Sodium metal anodes are crucial in the development of sodium-metal batteries (SMBs), including sodium sulfur and sodium selenium batteries, due to their energy storage capabilities. The challenges for sodium-metal systems, such as unstable solid electrolyte interphase and dendrite growth, are being addressed through improved electrolytes, interfacial engineering, electrode architectures, and alloy design. For instance, ethers and glymes have shown stable plating-stripping of sodium, and solid-state electrolytes like sodium superionic conductor (NASICON) offer promising solutions to SMBs, highlighting the importance of understanding sodium's electrochemical behavior and devising innovative solutions to enhance battery performance (Lee et al., 2019).

Chelation Therapy in Metal Intoxications

The compound has been linked to the treatment of heavy metal intoxications, such as mercury and lead, through chelation therapy. Compounds like 2,3-dimercapto-propanesulphonate (DMPS) are effective in mobilizing mercury and lead deposits into the urine, highlighting its significance in medical treatments for heavy metal detoxification (Cao et al., 2015).

Advances in Sodium-Ion Battery Cathodes

Fluorophosphate cathodes, with potential competitive advantages over conventional lithium-ion cathodes, are part of research into sodium-ion batteries. These studies focus on overcoming limitations in sodium extraction and enhancing battery performance, demonstrating the importance of research into new materials and mechanisms for energy storage technologies (Dacek et al., 2016).

Role in Heparinoid Medication

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate derivatives, such as propylene glycol alginate sodium sulfate (PSS), have shown efficacy in treating and preventing cardiovascular diseases. PSS, derived from marine polysaccharides, underscores the potential of sodium-based compounds in pharmaceutical applications, offering low-cost, effective treatment options (Zeng et al., 2016).

properties

IUPAC Name

sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S3.Na/c1-7(2)6(11)12-4-3-5-13(8,9)10;/h3-5H2,1-2H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXDAYUOWUEKLS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066435
Record name Sodium 3-(((dimethylamino)thioxomethyl)thio)propanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate

CAS RN

18880-36-9
Record name 1-Propanesulfonic acid, 3-(((dimethylamino)thioxomethyl)thio)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018880369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3-(((dimethylamino)thioxomethyl)thio)propanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.